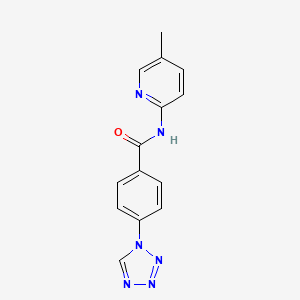
3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde
Vue d'ensemble
Description
3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde, also known as ACA, is a fluorescent probe that has been widely used in scientific research applications. It is a versatile compound that can be used to study various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis of 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde involves complex chemical processes. One study details the synthesis and antimicrobial activity of novel 2-substituted benzoxazole derivatives, indicating the potential antimicrobial applications of such compounds (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012). Another research work focuses on the synthesis and characterization of benzimidazole/benzoxazole derivatives, revealing their potential in anti-inflammatory and analgesic applications (Sondhi, Singh, Kumar, Lozach, & Meijer, 2006).
Structural Analysis and Coordination Compounds
In a study analyzing the structural properties and coordination compounds of a similar molecule, [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine, researchers performed ab initio calculations to investigate stable structures and reported X-ray diffraction analyses (Téllez, Ramírez-Trejo, Vieto-Peña, Suárez-Moreno, Colorado-Peralta, Flores‐Parra, Contreras, & Barba-Behrens, 2013). This study's findings could provide insights into the structural aspects of 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde and its potential for forming coordination compounds.
Photoconductivity and Non-linear Optical Properties
Research on photoconducting non-linear optical polymers containing an indole-benzoxazole moiety suggests the potential of such compounds in optical applications. The study synthesized a photoconducting non-linear optical (NLO) chromophore with properties like thermal and photochemical stabilities and broad transparency at the visible region (Hwang, Moon, Seo, Park, Aoyama, Wada, & Sasabe, 2001). This indicates the possibility of using 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde in similar applications.
Anti-Cancer Applications
A study on 2-(Aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, prepared from substituted anilines, demonstrated impressive activity in vitro against a leukemia line and in vivo against P388 leukemia (Capps, Dunbar, Kesten, Shillis, Werbel, Plowman, & Ward, 1992). Given the structural similarities, 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde may have potential in anti-cancer research.
Fluorescence and Light Emitting Applications
A study on the synthesis and fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-one derivatives, which emit blue light, suggests the potential of such compounds in light-emitting applications (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014). This could imply similar applications for 3-(9-acridinylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde.
Propriétés
IUPAC Name |
(Z)-3-(acridin-9-ylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O2/c24-15-9-10-21-20(11-15)27-23(29-21)14(13-28)12-25-22-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)22/h1-13H,(H,25,26)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVBWGXMNBFI-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC=C(C=O)C4=NC5=C(O4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N/C=C(\C=O)/C4=NC5=C(O4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(acridin-9-ylamino)-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)

![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5184507.png)


![(3aS*,5S*,9aS*)-5-(6-chloro-2H-chromen-3-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5184530.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)

![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)
